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Compound of Interest

Compound Name: 2-Ethoxy-5-formylbenzoic acid
CAS No.: 848606-43-9
Cat. No.: B113082
Get Quote
. J

A Bifunctional Scaffold for Medicinal Chemistry & Linker
Design[1][2]

Executive Summary & Chemical Identity
2-Ethoxy-5-formylbenzoic acid is a specialized trisubstituted benzene derivative employed
primarily as a versatile intermediate in the synthesis of pharmaceutical active ingredients
(APIs).[1][2] Unlike its isomer 2-formylbenzoic acid (phthalaldehydic acid), which exists in

equilibrium with a cyclic lactol, the 1,2,5-substitution pattern of this compound locks it into an

open-chain conformation.[1][2]

This structural rigidity, combined with the orthogonal reactivity of its functional groups
(carboxylic acid, aldehyde, and ether), makes it an ideal "hub" molecule for Fragment-Based
Drug Discovery (FBDD) and the synthesis of heterobifunctional linkers (e.g., PROTACSs).[1][2]

Chemical Specifications

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b113082#bc-rfq
https://www.benchchem.com/product/b113082/docs?utm_src=pdf-body#technical-monograph-2-ethoxy-5-formylbenzoic-acid
https://patents.google.com/patent/JPH08127553A/en
https://www.alfa-industry.com/life-science-chemicals/pharmaceutical-intermediates/
https://patents.google.com/patent/JPH08127553A/en
https://www.alfa-industry.com/life-science-chemicals/pharmaceutical-intermediates/
https://patents.google.com/patent/JPH08127553A/en
https://www.alfa-industry.com/life-science-chemicals/pharmaceutical-intermediates/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113082?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property Specification
IUPAC Name 2-Ethoxy-5-formylbenzoic acid
CAS Number 848606-43-9
Molecular Formula C10H1004
Molecular Weight 194.18 g/mol
Appearance Off-white to pale yellow crystalline powder
N Soluble in DMSO, DMF, Methanol; Sparingly
Solubility ]
soluble in water
pKa (Predicted) ~3.5 (Carboxylic acid)
_ _ 145-148 °C (typical for substituted benzoic
Melting Point

acids)

Structural Analysis & Reactivity Logic

Understanding the electronic environment of the benzene ring is crucial for predicting reactivity

and side reactions.[1][2]

o Position 1 (Carboxyl): Electron-withdrawing group (EWG).[1][2] Provides a handle for amide

coupling or esterification.[1][2]

o Position 2 (Ethoxy): Strong electron-donating group (EDG) via resonance.[1][2] It is ortho to

the carboxyl and para to the formyl group.[1][2] This positioning significantly stabilizes the

molecule but deactivates the carboxyl carbon slightly due to steric hindrance (ortho-effect).[1]

[2]

e Position 5 (Formyl): Electron-withdrawing group. Being para to the ethoxy group creates a

"push-pull” electronic system, making the aldehyde carbonyl highly electrophilic and

susceptible to nucleophilic attack (e.g., reductive amination).[1][2]

Key Reactivity Differences (vs. Isomers)
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Unlike 2-formylbenzoic acid, 2-Ethoxy-5-formylbenzoic acid cannot cyclize to form a
phthalide derivative because the aldehyde and acid are in a meta relationship (1,5-substitution)
rather than ortho.[1][2] This ensures the aldehyde remains free and reactive for downstream
derivatization.[1][2]

Validated Synthesis Protocols

Two primary routes exist for the synthesis of this compound.[1][2][3] The Alkylation Route is
preferred for laboratory scale due to higher selectivity and milder conditions.[1][2]

Route A: Selective Alkylation of 5-Formylsalicylic Acid
(Recommended)

This route utilizes 5-formylsalicylic acid (a known metabolite and available reagent) as the
starting material.[1][2]

Reaction Scheme:

« Esterification/Alkylation: Simultaneous protection of the acid and alkylation of the phenol.[1]

[2]

o Selective Hydrolysis: Saponification of the ester to yield the free acid.[1][2]

Step-by-Step Protocol
Reagents: 5-Formylsalicylic acid (1.0 eq), Ethyl iodide (2.5 eq), Potassium Carbonate (

, 3.0 eq), DMF (Solvent).[1][2]

o Setup: Charge a round-bottom flask with 5-formylsalicylic acid (10 mmol) and anhydrous
DMF (20 mL).

e Base Addition: Add

(30 mmol) and stir at room temperature for 15 minutes to generate the
phenoxide/carboxylate dianion.

o Alkylation: Dropwise add Ethyl iodide (25 mmol). Heat the mixture to 60°C for 4 hours.
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o Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1).[1][2] The starting material (polar acid)
should disappear, replaced by the less polar ethyl ester intermediate.[1][2]

o Workup: Pour the mixture into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).
Wash organics with brine, dry over

, and concentrate.[1][2]

o Hydrolysis: Dissolve the crude ester in THF/Water (1:1, 20 mL). Add LiOH (2.0 eq) and stir at
room temperature for 2 hours.

o Why LiOH? Lithium hydroxide is milder than NaOH and minimizes the risk of Cannizzaro
reaction or aldol condensation on the aldehyde.[1][2]

e |solation: Acidify carefully with 1M HCI to pH 3. The product, 2-Ethoxy-5-formylbenzoic
acid, will precipitate.[2] Filter and dry.[1][2]

Synthesis Workflow Diagram

Alkylation Step 1: Global Ethylation Acidification (pH 3

(Etl, K2CO3, DMF, 60°C)

5-Formylsalicylic Acid
(Starting Material)

Formation Intermediate: Saponification Step 2: Selective Hydrolysis
Ethyl 2-ethoxy-5-formylbenzoate (LIOH, THF/H20)

Target:
2-Ethoxy-5-formylbenzoic Acid

Click to download full resolution via product page
Caption: Two-step synthesis via global ethylation followed by selective ester hydrolysis.

Pharmaceutical Applications & Intermediates

This scaffold is highly valued for its ability to serve as a bifunctional linker.[1][2]

Reductive Amination (The "Tail" Strategy)

The C5-aldehyde is a prime target for attaching solubilizing groups (e.g., piperazines,
morpholines) to a drug core.[1][2]

e Mechanism: The aldehyde reacts with a secondary amine to form an iminium ion, which is
reduced (using
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) to a benzylamine.[1][2]

» Application: This is a common strategy in Kinase Inhibitor design to improve oral
bioavailability.[1][2] The 2-ethoxybenzoic acid core remains to bind in the ATP pocket or
allosteric site.[1][2]

Heterocyclic Construction

The 1,2,5-substitution pattern allows for the construction of complex heterocycles.[1][2]
« |soindolinones: Reaction with primary amines and subsequent cyclization.[1][2]

e Benzimidazoles: Condensation with diamines.[1][2]

Functional Group Transformation Map

2-Ethoxy-5-formylbenzoic Acid

Aldehyde Reactivity |Carboxyl Reactivity \ Aldehyde Oxidation

Reductive Amination Amide Coupling Oxidation
(R-NH2, NaBH(OAC)3) (R-NH2, HATU/EDC) (NaClO2)
5-(Aminomethyl)benzoic acids Benzamides 2-Ethoxy-terephthalic acid
(Solubility Tails) (Drug Core Scaffold) (MOF Linkers)

Click to download full resolution via product page

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the aldehyde and
carboxylic acid.

Safety & Handling

While specific toxicological data for this intermediate may be limited, it should be handled
according to protocols for substituted benzoic acids and benzaldehydes.[1][2]
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]

GHS Signal: Warning.[1][2]

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The aldehyde group is susceptible
to air oxidation to the carboxylic acid (2-ethoxyterephthalic acid) over time.[1][2]

Incompatibility: Strong oxidizers, strong bases.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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